2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole
Overview
Description
2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole can be achieved through various methods. One common approach involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while cyclization reactions can produce more complex benzothiazole derivatives .
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethylbenzimidazole
- 2-Trifluoromethylbenzoxazole
- 2-Trifluoromethylbenzothiazole
Uniqueness
2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both the chloromethyl and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVSSVCXGNALAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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